molecular formula C12H19NO5S B602904 [(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1155619-73-0

[(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602904
CAS No.: 1155619-73-0
M. Wt: 289.35g/mol
InChI Key: ABHAQPQVBSQWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxymethylpropyl group.

Preparation Methods

The synthesis of [(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves several steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition due to its sulfonamide group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

[(2,5-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A well-known antibacterial agent.

    Sulfadiazine: Another antibacterial compound used in treating infections.

    Sulfacetamide: Used in ophthalmic solutions for treating eye infections.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)12-7-10(17-2)5-6-11(12)18-3/h5-7,9,13-14H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHAQPQVBSQWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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